(E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoic acid
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Overview
Description
(E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a propenoic acid moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoic acid typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate alkyne or alkene precursor. One common method is the palladium-catalyzed borylation of alkenes or alkynes using bis(pinacolato)diboron or pinacolborane as the boron source . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, under an inert atmosphere.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are used in cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alcohols or alkanes.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
(E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoic acid involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, such as hydroxyl or amino groups, facilitating the formation of new chemical bonds. This property is particularly useful in catalytic processes, where the compound acts as a ligand or catalyst to promote specific reactions.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A precursor used in the synthesis of (E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoic acid.
Bis(pinacolato)diboron: Another boron-containing compound used in similar synthetic applications.
Pinacolborane: A boron reagent used in hydroboration reactions.
Uniqueness
This compound is unique due to its specific structure, which combines a boron-containing dioxaborolane ring with a propenoic acid moiety. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H17BO4 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
(E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H17BO4/c1-7(8(12)13)6-11-14-9(2,3)10(4,5)15-11/h6H,1-5H3,(H,12,13)/b7-6+ |
InChI Key |
VGCPUIWCLXVSHQ-VOTSOKGWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C(=O)O |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C(=O)O |
Origin of Product |
United States |
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